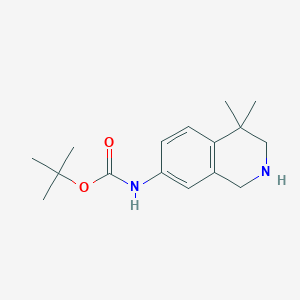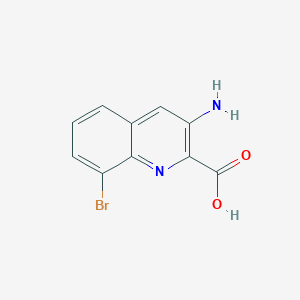
3-Amino-8-bromoquinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-8-bromoquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. The presence of amino and bromo substituents on the quinoline ring enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-8-bromoquinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide forms an azido intermediate. This intermediate undergoes further reactions to yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols. These methods aim to improve yield, reduce environmental impact, and enhance the scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-8-bromoquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromo group to other functional groups.
Substitution: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., copper, palladium), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary depending on the desired transformation, with typical conditions involving heating, solvent selection, and pH control .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
3-Amino-8-bromoquinoline-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Quinoline derivatives are investigated for their antimicrobial, antiviral, and anticancer activities.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-8-bromoquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and bromo substituents enhance its binding affinity to enzymes and receptors, modulating their activity. This modulation can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Bromoquinoline-3-carboxylic acid
- 4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester
- 6-Bromoquinoline-3-carboxylic acid
Uniqueness
3-Amino-8-bromoquinoline-2-carboxylic acid is unique due to the specific positioning of the amino and bromo groups on the quinoline ring. This unique structure imparts distinct reactivity and biological activity compared to other quinoline derivatives .
Eigenschaften
Molekularformel |
C10H7BrN2O2 |
|---|---|
Molekulargewicht |
267.08 g/mol |
IUPAC-Name |
3-amino-8-bromoquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O2/c11-6-3-1-2-5-4-7(12)9(10(14)15)13-8(5)6/h1-4H,12H2,(H,14,15) |
InChI-Schlüssel |
JOJWFAIKUZLFKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C(N=C2C(=C1)Br)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


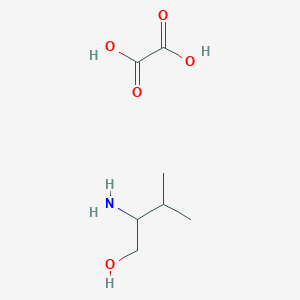
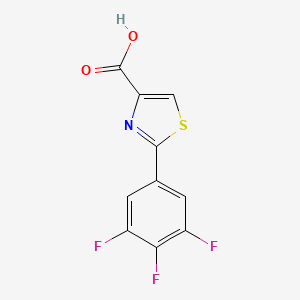

![2-Ethyl-6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665850.png)
![2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13665851.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13665860.png)
![tert-Butyl (6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)carbamate](/img/structure/B13665863.png)
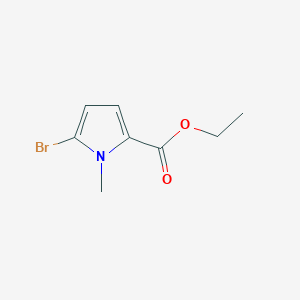
![2-Bromo-4-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13665893.png)
![Bis[2-(trifluoromethyl)benzoyl] Peroxide](/img/structure/B13665896.png)
![2-Chloro-6,7-dihydrobenzofuro[5,6-d]thiazole](/img/structure/B13665898.png)
![Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13665907.png)
![[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13665915.png)
